![molecular formula C12H6ClNO2 B11873432 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro- CAS No. 54629-18-4](/img/structure/B11873432.png)
5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chlorochromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. This compound is characterized by the fusion of a chromene ring with a pyridine ring, and it has a chlorine atom at the 7th position. The structure of 7-chlorochromeno[2,3-b]pyridin-5-one makes it a significant molecule in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antibacterial properties .
Méthodes De Préparation
The synthesis of 7-chlorochromeno[2,3-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-hydroxyacetophenone derivatives with malononitrile and ammonium acetate under reflux conditions. This reaction typically uses ethanol as a solvent and yields the desired chromeno-pyridine derivative .
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to make the synthesis more environmentally friendly .
Analyse Des Réactions Chimiques
7-Chlorochromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 7th position .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-chlorochromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerases, enzymes that play a crucial role in DNA replication and cell division. By inhibiting these enzymes, the compound induces apoptosis (programmed cell death) in cancer cells .
Additionally, the compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
7-Chlorochromeno[2,3-b]pyridin-5-one can be compared with other similar compounds, such as:
Chromeno[4,3-b]pyridin-5-one: This compound lacks the chlorine atom at the 7th position but shares a similar chromeno-pyridine structure.
Coumarin derivatives: These compounds have a chromene ring fused with a benzene ring and are known for their anticoagulant and anticancer activities.
Quinoline derivatives: Quinoline compounds have a fused benzene and pyridine ring system and are widely used in antimalarial and anticancer therapies.
The uniqueness of 7-chlorochromeno[2,3-b]pyridin-5-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Propriétés
Numéro CAS |
54629-18-4 |
|---|---|
Formule moléculaire |
C12H6ClNO2 |
Poids moléculaire |
231.63 g/mol |
Nom IUPAC |
7-chlorochromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C12H6ClNO2/c13-7-3-4-10-9(6-7)11(15)8-2-1-5-14-12(8)16-10/h1-6H |
Clé InChI |
PIMQUMLJPBGMAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






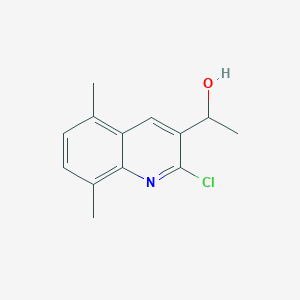
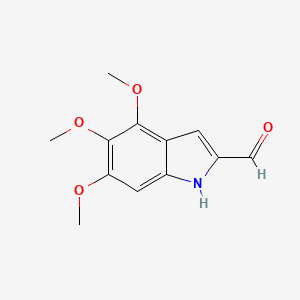
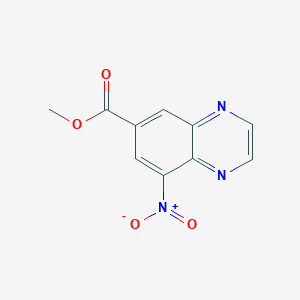




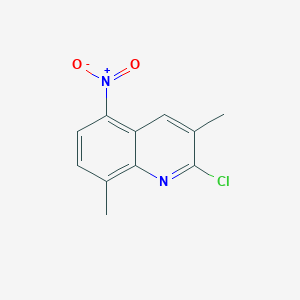
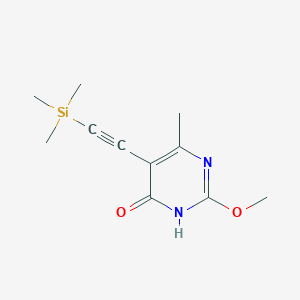
![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)
